1,5-Dichloronaphthalene
Overview
Description
1,5-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a derivative of naphthalene, where two hydrogen atoms are replaced by chlorine atoms at the 1 and 5 positions. This compound is a white to light yellow crystalline solid with a strong aromatic odor. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. The reaction involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction proceeds as follows:
C10H8+2Cl2→C10H6Cl2+2HCl
In this reaction, naphthalene reacts with chlorine gas to form this compound and hydrogen chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves the same chlorination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized products.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Hydroxylated naphthalene derivatives.
Oxidation: Naphthoquinones and other oxidized products.
Reduction: Dechlorinated naphthalene derivatives.
Scientific Research Applications
1,5-Dichloronaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in environmental studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in toxicological studies.
Industry: Employed as an additive in the production of plastics, coatings, and rubber products.
Mechanism of Action
The mechanism of action of 1,5-dichloronaphthalene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, genotoxicity, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,8-Dichloronaphthalene: Another dichlorinated derivative of naphthalene with chlorine atoms at the 1 and 8 positions.
1,2-Dichloronaphthalene: A dichlorinated naphthalene with chlorine atoms at the 1 and 2 positions.
2,3-Dichloronaphthalene: A dichlorinated naphthalene with chlorine atoms at the 2 and 3 positions.
Uniqueness
1,5-Dichloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the chlorine atoms affects the compound’s electron distribution, making it distinct from other dichloronaphthalene isomers in terms of its reactivity and applications .
Properties
IUPAC Name |
1,5-dichloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZXTBAGBTUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061998 | |
Record name | 1,5-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-30-5 | |
Record name | 1,5-Dichloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dichloronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the pentachlorodihydronaphthalene formed during 1,5-dichloronaphthalene chlorination?
A2: The chlorination of this compound produces not only the hexachlorotetralin discussed above but also a pentachlorodihydronaphthalene. This compound has been identified as 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene based on UV and ¹H NMR spectral data []. Importantly, when this pentachlorodihydronaphthalene undergoes dehydrochlorination, it yields 1,2,3,5-tetrachloronaphthalene, offering further confirmation of its structure [].
Q2: How do researchers use deuterium labeling to study these reactions?
A3: To gain a deeper understanding of the chlorination mechanism and confirm the structures of the products, researchers have employed deuterium labeling. Specifically, the 2- and 4-deuterio-derivatives of 1-chloronaphthalene tetrachloride were synthesized and their ¹H NMR spectra analyzed []. This information, combined with the analysis of partly deuterated hexachlorotetralin derivatives, provided valuable insights into the reaction pathway [].
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